molecular formula C5H12O<br>C5H12O<br>(CH3)2CHCH2CH2OH B032998 Isoamyl alcohol CAS No. 123-51-3

Isoamyl alcohol

Cat. No.: B032998
CAS No.: 123-51-3
M. Wt: 88.15 g/mol
InChI Key: PHTQWCKDNZKARW-UHFFFAOYSA-N
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Description

Isoamyl alcohol, also known as 3-methylbutan-1-ol, is a colorless liquid with a strong, disagreeable odor at high concentrations. It is one of several isomers of amyl alcohol (pentanol) and is commonly found as a by-product of ethanol fermentation. This compound is used in the production of banana oil (isoamyl acetate) and is a component of the aroma of black truffles .

Mechanism of Action

Target of Action

Isoamyl alcohol, also known as 3-Methyl-1-butanol, is a colorless liquid with a characteristic odor . It is primarily used as a solvent, flavoring agent, and intermediate in the production of various chemicals In the context of biological systems, it has been found to interact with renin, a protein involved in blood pressure regulation .

Mode of Action

For instance, in the pharmaceutical sector, this compound is used as a solvent in the formulation of drugs, particularly for injectable solutions . It is also utilized in producing fragrance compounds, esters, and organic peroxides .

Biochemical Pathways

This compound is inherently produced in Saccharomyces cerevisiae via the leucine degradation pathway . The engineered yeast cells with the cytosolic this compound biosynthetic pathway produce significantly higher amounts of isobutanol over this compound . This suggests that the majority of the metabolic flux is diverted to the isobutanol biosynthesis due to the broad substrate specificity of Ehrlich pathway enzymes .

Pharmacokinetics

It is known that this compound is slightly soluble in water and very soluble in acetone, diethyl ether, and ethanol . This suggests that it may have good bioavailability in organisms.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its application. For instance, in the pharmaceutical industry, it acts as a solvent, aiding in the delivery of active pharmaceutical ingredients . In the context of microbial volatile organic compounds (mVOCs), 3-methyl-1-butanol can elicit a significant reduction in the stomatal aperture ratio in Arabidopsis and tobacco .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 3-methyl-1-butanol, an indoor air pollutant, is a microbial volatile organic compound commonly found in damp indoor dwellings . The concentration of 3MB in a normal indoor environment ranges from 8.7×10−3 to 110×10−3 mg/m3 . These environmental conditions can influence the compound’s action and its effects on biological systems.

Biochemical Analysis

Biochemical Properties

Isoamyl alcohol plays a significant role in biochemical reactions. It is inherently produced by Saccharomyces cerevisiae via the leucine degradation pathway . The engineered yeast cells with the cytosolic this compound biosynthetic pathway produced significantly higher amounts of isobutanol over this compound . This suggests that the majority of the metabolic flux was diverted to the isobutanol biosynthesis due to the broad substrate specificity of Ehrlich pathway enzymes .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It may affect cell wall stability and cell membrane fluidity . The expression of genes related to ion homeostasis and energy production may play a protective role against this compound stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can inhibit RNase activity and reduce foaming .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, preferential adsorption on graphene oxide within graphene oxide immobilized membranes (GOIMs) resulted in highly selective this compound separation .

Metabolic Pathways

This compound is involved in the leucine biosynthetic pathway . The upstream part of the pathway from pyruvate to α-IPM is confined to mitochondria, whereas the downstream part of the pathway from α-IPM to KIC and the Ehrlich degradation pathway are present in the cytosol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex. The native this compound biosynthetic pathway in budding yeast is complicated by subcellular compartmentalization .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are also complex. To circumvent the issue of metabolite translocation between mitochondria and the cytosol, a cytosol-based orthogonal α-IPM biosynthetic pathway was developed .

Chemical Reactions Analysis

Types of Reactions: Isoamyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Isoamyl acetate: Formed through esterification with acetic acid.

    Isoamyl aldehyde: Formed through oxidation.

Scientific Research Applications

Isoamyl alcohol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Isoamyl alcohol is one of several isomers of amyl alcohol. Similar compounds include:

    1-pentanol: A primary alcohol with a straight-chain structure.

    2-methyl-1-butanol: Another isomer of amyl alcohol with a different branching pattern.

    2-pentanol: A secondary alcohol with a different position of the hydroxyl group.

Uniqueness: this compound is unique due to its strong odor and its role as a major by-product of ethanol fermentation. It is also distinct in its applications in the production of flavors and fragrances, particularly banana oil .

Properties

IUPAC Name

3-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
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InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCO
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Molecular Formula

C5H12O, Array
Record name ISOAMYL ALCOHOL
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Related CAS

6423-06-9 (magnesium salt), 123-51-3 (Parent)
Record name Isoamyl alcohol
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DSSTOX Substance ID

DTXSID3025469
Record name Isopentyl alcohol
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Molecular Weight

88.15 g/mol
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Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F
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Flash Point

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F
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Solubility

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents
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Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F
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Vapor Density

3.04 (AIR=1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg
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Color/Form

OILY, CLEAR LIQ, Colorless liquid.

CAS No.

123-51-3, 6423-06-9
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Record name ISOAMYL ALCOHOL
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Melting Point

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F
Record name ISOAMYL ALCOHOL
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Record name ISOAMYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of isoamyl alcohol?

A1: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.

Q2: Are there spectroscopic methods to characterize this compound?

A2: Yes, density functional theory (DFT) studies have been used to calculate the vibrational spectra of this compound, providing insights into its structural properties. These calculations, using the Becke-3 Lee Yang Parr (B3LYP) functional and a 6-311+G** atomic basis set, have revealed valuable information about its vibrational modes and equilibrium structures. []

Q3: What is the role of this compound in microemulsified systems?

A3: this compound, along with ethyl alcohol, can function as a cosurfactant in these systems, influencing the stability and properties of the resulting gels. The choice of cosurfactant, such as this compound, can significantly impact the rheological behavior of these systems, as demonstrated through steady and oscillatory shear experiments. []

Q4: Can this compound be used in biodiesel production?

A4: Yes, this compound, often sourced from purified fusel oil, can act as a reactant in biodiesel synthesis through transesterification with triglycerides, such as those found in babassu oil. []

Q5: What are the advantages of using this compound in the transesterification of babassu oil for biodiesel production compared to other alcohols?

A5: this compound allows for a high conversion rate (94%) to esters at mild reaction conditions (25°C, 1h, oil:alcohol ratio of 1:10) compared to soybean oil (86% conversion). This is significant because biodiesel production typically requires higher temperatures when using larger chain alcohols. []

Q6: Can this compound be used to synthesize valuable flavor compounds?

A6: Yes, this compound serves as a key starting material for the enzymatic synthesis of short-chain esters, particularly isoamyl acetate and isoamyl butyrate, which are valuable flavour compounds. []

Q7: What are the advantages of using immobilized Rhizopus oryzae lipase (EO-proROL) in the synthesis of isoamyl butyrate compared to isoamyl acetate?

A7: In cyclohexane, EO-proROL exhibits higher specificity for butyric acid compared to acetic acid, resulting in a yield of approximately 100% for isoamyl butyrate and 55% for isoamyl acetate. []

Q8: Can this compound be used in the production of other commercially relevant chemicals?

A8: Yes, this compound is used in the production of isoamyl acetate, a common flavoring agent. It is prepared by the acid catalyzed reaction (Fischer esterification) of this compound with acetic acid. []

Q9: Does the structure of this compound influence its reactivity?

A9: Yes, this compound oxidase (IAAOD), an enzyme found in sake, exhibits high substrate specificity for this compound. IAAOD shows significantly reduced or no activity towards other alkyl alcohols with different chain lengths (C1-C4, C7-C10), highlighting the importance of the specific branched C5 structure of this compound for enzyme recognition and activity. []

Q10: How does this compound contribute to the flavor profile of alcoholic beverages?

A10: this compound is a significant component of fusel oil, a byproduct of fermentation. It contributes to the characteristic aroma and flavor profiles of various alcoholic beverages, including red wine, sake, and distilled beverages derived from spent coffee grounds. [, , , , , ]

Q11: What is the significance of the ratio between this compound and other higher alcohols in distilled beverages?

A11: The ratio of this compound to other higher alcohols, such as 2-methyl-1-propanol and 1-propanol, is a crucial indicator of the quality of alcoholic beverages. A ratio greater than one is desirable and signifies a higher quality beverage. []

Q12: What is the role of this compound oxidase (IAAOD) in sake production, and how does it impact the flavor of sake?

A12: IAAOD is responsible for the oxidation of this compound in sake, leading to the formation of isovaleraldehyde. This aldehyde contributes to “mureka,” an off-flavor often perceived as unpleasant in sake. []

Q13: How does the maturity of Chardonnay and Riesling grapes influence the concentration of this compound in the resulting wine?

A13: The concentration of this compound, along with other aroma compounds like 2-methyl propanol, 2-phenylethanol, and ethyl acetate, varies depending on the harvest time of Chardonnay and Riesling grapes. The specific order of abundance for the top ten volatile compounds, including this compound, changes with grape maturity, ultimately impacting the wine's aroma profile. [, ]

Q14: How do specific gene deletions in yeast affect this compound production during fermentation?

A14: Research has identified several genes in Saccharomyces cerevisiae that, when deleted, significantly impact this compound production:

  • THI3: Deletion increases n-propanol, isobutanol, and this compound levels. []
  • BAT2: Deletion decreases this compound and isobutanol levels. []
  • PDC5 & LEU1: Deletion decreases this compound levels while increasing isobutanol levels. []

Q15: What is the role of histone deacetylases (HDACs) in regulating the production of this compound and isoamyl acetate during sake fermentation?

A15: HDACs play a significant role in regulating gene expression, influencing the metabolic pathways involved in the synthesis of flavor compounds. Disrupting specific HDAC genes, such as RPD3 and HDA1, in sake yeast (Kyokai No. 701) leads to significant changes in the production of this compound and isoamyl acetate. []

Q16: What methods are used to quantify this compound in complex mixtures?

A17: Gas chromatography (GC), often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is commonly employed to separate and quantify this compound from other volatile compounds in various matrices, including alcoholic beverages. [, , , , ]

Q17: Can chemometric techniques be applied to differentiate between rums based on their origin using this compound and other chemical descriptors?

A18: Yes, chemometric techniques such as principal component analysis (PCA), partial least square-discriminate analysis (PLS-DA), and linear discriminant analysis (LDA) have been successfully employed to differentiate Cuban rums from non-Cuban rums. These analyses utilize various chemical descriptors, including this compound, other alcohols, mineral content, phenolic compounds, and aldehydes, to establish distinct chemical profiles for classification. []

Q18: Have there been studies on the acute effects of exposure to this compound in humans?

A19: Yes, controlled human exposure studies have been conducted to assess the acute effects of this compound vapor. A study exposing 30 healthy volunteers to 1 mg/m3 of this compound for 2 hours revealed only slight increases in perceived eye irritation and smell compared to clean air exposure. No significant effects were observed on other sensory or physiological parameters, suggesting a relatively low acute toxicity profile at this concentration. []

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